molecular formula C24H16FN3O3 B10940633 3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10940633
M. Wt: 413.4 g/mol
InChI Key: ZASKWXGCNOUYLD-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-N~4~-(2-furylmethyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by the presence of a fluorophenyl group, a furylmethyl group, and a phenyl group attached to an isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N~4~-(2-furylmethyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of advanced techniques such as microwave-assisted synthesis and continuous flow chemistry to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-N~4~-(2-furylmethyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N~4~-(2-furylmethyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-N~4~-(2-furylmethyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of the fluorophenyl, furylmethyl, and phenyl groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C24H16FN3O3

Molecular Weight

413.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H16FN3O3/c25-17-10-8-16(9-11-17)22-21-19(23(29)26-14-18-7-4-12-30-18)13-20(27-24(21)31-28-22)15-5-2-1-3-6-15/h1-13H,14H2,(H,26,29)

InChI Key

ZASKWXGCNOUYLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)NCC4=CC=CO4)C(=NO3)C5=CC=C(C=C5)F

Origin of Product

United States

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